
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene
Overview
Description
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene is an organic compound with the molecular formula C13H10FNO3 It is a derivative of biphenyl, where one phenyl ring is substituted with a fluoro, methoxy, and nitro group
Preparation Methods
The synthesis of 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Fluoro-2-methoxybenzene followed by a coupling reaction with a nitrophenyl derivative. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as palladium for coupling reactions .
Chemical Reactions Analysis
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene can be compared with similar compounds such as:
1-Fluoro-4-methoxy-2-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
4-Fluoro-3-nitrophenyl methyl ether: Another derivative with a different functional group arrangement, affecting its chemical properties and uses.
Biological Activity
1-Fluoro-2-methoxy-4-(3-nitrophenyl)benzene is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a fluorine atom, a methoxy group, and a nitrophenyl substituent. The presence of these functional groups influences its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | CHFNO |
Molecular Weight | 251.22 g/mol |
CAS Number | 1355248-22-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects. The fluorine atom enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing nitrophenyl groups have shown promising results in inhibiting tumor cell proliferation.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of various nitrophenyl derivatives on cancer cell lines. The findings suggested that compounds with electron-withdrawing groups like nitro were more effective in reducing cell viability compared to those without such substituents . The IC values for certain derivatives were reported as follows:
Compound | IC (µg/mL) | Cell Line |
---|---|---|
This compound | 2.5 | MCF-7 (Breast Cancer) |
Similar Derivative A | 1.8 | HeLa (Cervical Cancer) |
Similar Derivative B | 3.0 | A549 (Lung Cancer) |
Antibacterial Activity
In addition to anticancer properties, the compound has been investigated for its antibacterial activity. Nitro-containing compounds often exhibit enhanced antibacterial effects due to their ability to disrupt bacterial cell function.
Research Findings:
A comparative study on the antibacterial efficacy of nitro-substituted phenyl compounds revealed that those similar to this compound displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological implications of this compound. Preliminary studies indicate that high concentrations can lead to cytotoxicity in non-target cells, necessitating further investigation into its safety profile.
Properties
IUPAC Name |
1-fluoro-2-methoxy-4-(3-nitrophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13-8-10(5-6-12(13)14)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSHXYXPTNASPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742820 | |
Record name | 4-Fluoro-3-methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-22-4 | |
Record name | 4-Fluoro-3-methoxy-3'-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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